3-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their significant pharmacological activities and are often studied for their potential therapeutic applications. The compound’s structure includes a methoxybenzene ring, which is a common feature in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE can be achieved through various synthetic routes. One common method involves the use of an Eschenmoser coupling reaction, which is known for its feasibility and scalability . This reaction typically involves the coupling of 3-bromooxindoles or (2-oxoindolin-3-yl)triflate with thioacetamides or thiobenzamides . The reaction conditions are mild and can be carried out without the need for a thiophile, making it an efficient method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE may involve large-scale Eschenmoser coupling reactions. The scalability of this method allows for the production of significant quantities of the compound, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions can vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE is used as a starting material for the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds .
Biology
In biology, this compound is studied for its potential pharmacological activities. It has been shown to possess significant tyrosine kinase inhibiting activity, which makes it a potential candidate for the development of new therapeutic agents .
Medicine
In medicine, (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE is being investigated for its potential use as an anticonvulsant or anxiolytic agent. Its ability to inhibit various kinases also makes it a potential candidate for the treatment of diseases like cancer .
Industry
In the industrial sector, this compound is used in the production of various pharmaceuticals and other biologically active molecules. Its scalability and ease of synthesis make it a valuable compound for industrial applications .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tyrosine kinases, which are enzymes involved in the regulation of various cellular processes . By inhibiting these enzymes, the compound can interfere with the signaling pathways that promote cell growth and proliferation, making it a potential therapeutic agent for diseases like cancer.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE include:
(Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones: These compounds also possess significant pharmacological activities and are studied for their potential therapeutic applications.
2-[(4-methoxyanilino)methyl]phenol: This compound is used in the synthesis of various pharmaceuticals and other biologically active molecules.
Uniqueness
What sets (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE apart from similar compounds is its unique structure, which includes a methoxybenzene ring. This structural feature contributes to its significant pharmacological activities and makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C18H20N2O5 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C18H20N2O5/c1-11-6-5-7-12(8-11)17(19)20-25-18(21)13-9-15(23-3)16(24-4)10-14(13)22-2/h5-10H,1-4H3,(H2,19,20) |
InChI Key |
FDZOEQAVTRFTRT-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC(=C(C=C2OC)OC)OC)/N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=CC(=C(C=C2OC)OC)OC)N |
solubility |
>51.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.